

# Di-tert-butyl Butylphosphonate-d7 certificate of analysis

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## Compound of Interest

Compound Name: *Di-tert-butyl Butylphosphonate-d7*

Cat. No.: *B15556373*

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## Technical Guide: Di-tert-butyl Butylphosphonate-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Di-tert-butyl Butylphosphonate-d7**, a deuterated analog of Di-tert-butyl Butylphosphonate. This document is intended to serve as a reference for researchers and professionals in drug development and other scientific fields who require detailed technical information on this compound.

Disclaimer: A specific Certificate of Analysis for **Di-tert-butyl Butylphosphonate-d7** is not publicly available. The quantitative data presented in this guide is representative and based on typical specifications for deuterated compounds of this nature and information available for the non-deuterated analog.

## Compound Information

**Di-tert-butyl Butylphosphonate-d7** is a stable isotope-labeled compound used in a variety of research applications, including as an internal standard in mass spectrometry-based studies and in metabolic fate and pharmacokinetic studies. The deuterium labeling provides a distinct mass signature, allowing for its differentiation from the endogenous, non-labeled compound.

Table 1: Physical and Chemical Properties (Representative)

Property	Value
Chemical Formula	<chem>C12H18D7O3P</chem>
Molecular Weight	~257.35 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	Not available
Density	~0.96 g/mL
Solubility	Soluble in most organic solvents (e.g., methanol, chloroform, ethyl acetate)
Storage	2-8°C, under inert atmosphere

## Analytical Specifications

The quality and identity of **Di-tert-butyl Butylphosphonate-d7** are confirmed through a series of analytical tests. The following table summarizes the typical specifications for this compound.

Table 2: Representative Analytical Specifications

Test	Specification	Method
Chemical Purity	≥98%	HPLC, GC
Isotopic Enrichment	≥98 atom % D	Mass Spectrometry
Structure Confirmation	Conforms to structure	<sup>1</sup> H NMR, <sup>31</sup> P NMR, Mass Spectrometry

## Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

### High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
- Analysis: The chromatogram is analyzed to determine the area percentage of the main peak, which corresponds to the chemical purity of the compound.

## Mass Spectrometry for Isotopic Enrichment and Structure Confirmation

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured.
- Analysis for Isotopic Enrichment: The relative intensities of the ion corresponding to the fully deuterated molecule and any ions corresponding to partially deuterated or non-deuterated molecules are used to calculate the isotopic enrichment.
- Analysis for Structure Confirmation: The fragmentation pattern of the molecule is analyzed and compared to the expected fragmentation based on its chemical structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

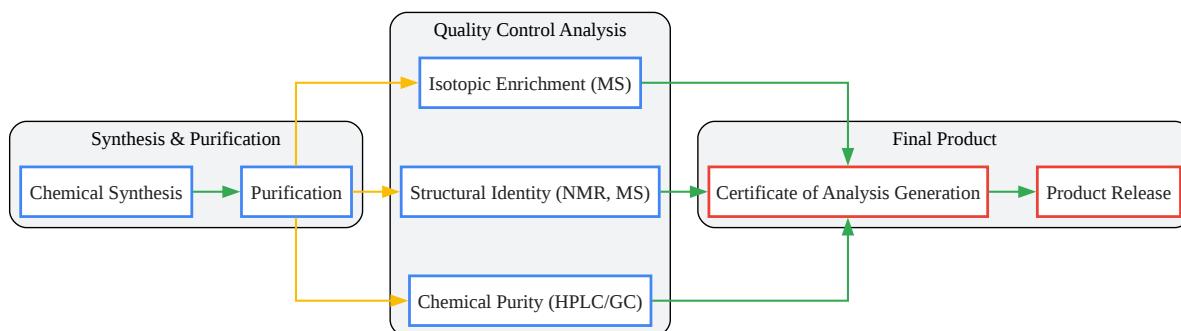
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR: The sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The spectrum is acquired to confirm the presence of the non-deuterated protons and the absence

of signals in the regions where deuterium has been incorporated.

- $^{31}\text{P}$  NMR: This technique is highly specific for the phosphorus nucleus and provides information about the chemical environment of the phosphorus atom, confirming the phosphonate structure. The sample is dissolved in a suitable deuterated solvent, and the  $^{31}\text{P}$  NMR spectrum is acquired. A single peak is expected for **Di-tert-butyl Butylphosphonate-d7**.

## Quality Control Workflow

The following diagram illustrates a typical quality control workflow for the synthesis and release of **Di-tert-butyl Butylphosphonate-d7**.



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Caption: Quality Control Workflow for **Di-tert-butyl Butylphosphonate-d7**.

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